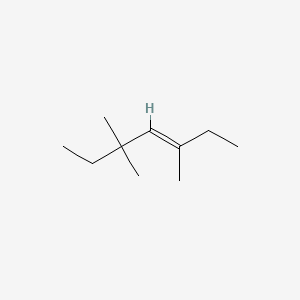

3-Heptene, 3,5,5-trimethyl-

Description

Significance of Branched Alkenes in Organic Chemistry

Branched alkenes are of significant interest in organic chemistry due to their unique properties and wide range of applications. Their branched structure can influence physical properties such as boiling point and viscosity. ontosight.ai They are crucial intermediates in the synthesis of various organic compounds, including polymers, surfactants, and lubricants. ontosight.aitutorchase.com For instance, branched alkenes are utilized in the production of synthetic rubber and as additives in motor oils. ontosight.aitutorchase.com The reactivity of the double bond allows them to participate in a variety of chemical reactions, making them versatile building blocks in organic synthesis. wikipedia.orgnumberanalytics.com

Overview of Heptene (B3026448) Isomers and Their Structural Diversity

Heptene, with the chemical formula C₇H₁₄, exists in numerous isomeric forms. Isomers are molecules that have the same molecular formula but different structural arrangements. vedantu.com The isomers of heptene can differ in the position of the double bond within the carbon chain and in the arrangement of the carbon skeleton itself. quora.com

For straight-chain heptenes, the double bond can be located at different positions, giving rise to isomers like hept-1-ene, hept-2-ene, and hept-3-ene. quora.com Branching of the carbon chain further increases the number of possible isomers. For example, the carbon chain can be a hexane (B92381) with a methyl group attached, or a pentane (B18724) with two methyl groups or an ethyl group. This structural diversity leads to a wide array of heptene isomers with distinct physical and chemical properties.

Chemical Profile: 3,5,5-Trimethylhept-3-ene

Below is a detailed data table for the specific branched alkene, 3,5,5-Trimethylhept-3-ene.

| Property | Value |

| IUPAC Name | 3,5,5-Trimethylhept-3-ene |

| CAS Registry Number | 2050-82-0 nist.gov |

| Molecular Formula | C₁₀H₂₀ nist.gov |

| Molecular Weight | 140.27 g/mol epa.gov |

| Structure | A heptene backbone with methyl groups at positions 3, 5, and 5. |

This table provides a summary of key identifiers and properties for 3,5,5-Trimethylhept-3-ene.

Structure

2D Structure

Properties

CAS No. |

2050-82-0 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

3,5,5-trimethylhept-3-ene |

InChI |

InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3 |

InChI Key |

LREOTMWEDRBPMG-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C(=C/C(C)(C)CC)/C |

Canonical SMILES |

CCC(=CC(C)(C)CC)C |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of 3,5,5 Trimethylhept 3 Ene

Retrosynthetic Analysis for the Elucidation of Precursor Molecules

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3,5,5-trimethylhept-3-ene, several logical disconnections can be identified, each corresponding to a major class of carbon-carbon bond-forming reactions.

Identification of Key Disconnections and Target Intermediates

The primary structural feature of 3,5,5-trimethylhept-3-ene is the trisubstituted double bond. Therefore, the most logical retrosynthetic disconnections break the molecule at or near this functional group. The following disconnections suggest key precursor molecules:

Disconnection across the double bond (C3=C4): This suggests an olefin metathesis approach. The two precursor alkenes would be 2-methylbut-1-ene and 2,2-dimethylpent-1-ene.

Disconnection of a C-C single bond adjacent to the double bond:

Breaking the C2-C3 bond points towards an olefination reaction , such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This would involve a ketone (5,5-dimethylheptan-3-one) and a phosphorus ylide or phosphonate (B1237965) carbanion derived from ethylidene.

Alternatively, disconnecting the C4-C5 bond suggests a different olefination strategy, using 3-pentanone (B124093) and a phosphorus ylide derived from a 2,2-dimethylpropyl group.

Disconnection leading to an alcohol precursor: A disconnection that introduces a hydroxyl group on either C3 or C4, followed by dehydration, points towards a Grignard reagent addition to a ketone. For instance, adding an ethyl Grignard reagent to 5,5-dimethylhexan-3-one would yield a tertiary alcohol that can be dehydrated to the target alkene.

Disconnection of the double bond to an alkyne: This suggests the catalytic hydrogenation of an alkyne precursor, specifically 3,5,5-trimethylhept-3-yne.

These key intermediates form the basis for the synthetic methodologies discussed in the following sections.

Contemporary Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several modern synthetic methods can be proposed for the preparation of 3,5,5-trimethylhept-3-ene.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. libretexts.org For the synthesis of 3,5,5-trimethylhept-3-ene, a cross-metathesis reaction between two less complex alkenes could be envisioned.

Proposed Reaction:

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| 2-Methylbut-1-ene | 2,2-Dimethylpent-1-ene | Grubbs' Catalyst | 3,5,5-Trimethylhept-3-ene |

While theoretically plausible, this approach faces challenges. Cross-metathesis reactions can lead to a mixture of products, including homodimers of the starting materials, which would necessitate careful purification. The efficiency and selectivity of the reaction would be highly dependent on the specific catalyst used and the reaction conditions.

Grignard Reagent Additions and Subsequent Eliminations

A well-established method for alkene synthesis involves the addition of a Grignard reagent to a carbonyl compound to form an alcohol, followed by dehydration. To synthesize 3,5,5-trimethylhept-3-ene, this would involve the reaction of a ketone with an organomagnesium halide.

A plausible route involves the addition of an ethylmagnesium bromide to 5,5-dimethylhexan-3-one. The resulting tertiary alcohol, 3,5,5-trimethylheptan-3-ol, can then be subjected to acid-catalyzed dehydration to yield the target alkene.

Proposed Two-Step Synthesis:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 5,5-Dimethylhexan-3-one, Ethylmagnesium bromide | Diethyl ether (solvent) | 3,5,5-Trimethylheptan-3-ol |

| 2 | 3,5,5-Trimethylheptan-3-ol | Sulfuric acid (catalyst), Heat | 3,5,5-Trimethylhept-3-ene |

This method is generally robust, though the dehydration step can sometimes lead to a mixture of isomeric alkenes.

A related approach involves the reaction of an allylic halide with a Grignard reagent. For a similar molecule, 2,5,5-trimethylhept-2-ene, a proposed synthesis uses 3-bromo-2-methylpropene (B116875) and tert-butylmagnesium bromide. researchgate.netpearson.com By analogy, a similar strategy could be adapted, although it would lead to a different isomer.

Wittig and Horner-Wadsworth-Emmons Olefinations

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. researchgate.netwikipedia.org

In the Wittig reaction , a phosphorus ylide reacts with a ketone or aldehyde. To form 3,5,5-trimethylhept-3-ene, one could react 5,5-dimethylheptan-3-one with an ethylidene-derived ylide.

Proposed Wittig Reaction:

| Ketone | Phosphorus Ylide | Base (for ylide generation) | Product |

| 5,5-Dimethylheptan-3-one | Ethyltriphenylphosphonium bromide | n-Butyllithium | 3,5,5-Trimethylhept-3-ene |

A significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired product.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative that often provides better stereocontrol (favoring the E-alkene) and an easily removable, water-soluble phosphate (B84403) byproduct. wikipedia.orgconicet.gov.ar This reaction utilizes a phosphonate carbanion.

Proposed HWE Reaction:

| Ketone | Phosphonate | Base | Product |

| 5,5-Dimethylheptan-3-one | Diethyl ethylphosphonate | Sodium hydride | 3,5,5-Trimethylhept-3-ene |

The HWE reaction is generally preferred for its operational simplicity and the ease of product purification. beilstein-journals.org

Catalytic Hydrogenation of Alkyne Precursors

The catalytic hydrogenation of alkynes is a straightforward method for the synthesis of alkenes. To obtain the Z-alkene, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is typically used. For the synthesis of the E-alkene, dissolving metal reduction (e.g., sodium in liquid ammonia) is employed. Complete hydrogenation to the corresponding alkane occurs with catalysts like platinum or palladium on carbon. utdallas.edubrainly.com

For the synthesis of 3,5,5-trimethylhept-3-ene, the corresponding alkyne, 3,5,5-trimethylhept-3-yne, would be the required precursor.

Proposed Hydrogenation Reactions:

The synthesis of the alkyne precursor itself would likely involve the reaction of an acetylide with an appropriate alkyl halide.

Dehydration Reactions of Tertiary Alcohols

A principal and direct method for the synthesis of 3,5,5-trimethylhept-3-ene is the dehydration of its corresponding tertiary alcohol, 3,5,5-trimethylheptan-3-ol. This acid-catalyzed elimination reaction involves the removal of a water molecule to form a carbon-carbon double bond. iitk.ac.inmasterorganicchemistry.com The mechanism typically proceeds through an E1 pathway for tertiary alcohols, involving the formation of a carbocation intermediate. masterorganicchemistry.com

The process begins with the protonation of the alcohol's hydroxyl group by a strong acid, forming a good leaving group (water). masterorganicchemistry.com Subsequent departure of the water molecule results in a tertiary carbocation at the C3 position. A base (often the conjugate base of the acid catalyst or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of the alkene. Due to the structure of the carbocation intermediate, proton abstraction can occur from either C2 or C4, potentially leading to a mixture of isomeric products. However, according to Zaitsev's rule, the more substituted, and thus more thermodynamically stable, alkene is generally the major product. masterorganicchemistry.com In this case, abstraction from C4 would yield the desired 3,5,5-trimethylhept-3-ene.

Commonly employed acid catalysts for such dehydrations include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as sulfonic acids like para-toluenesulfonic acid (p-TsOH). iitk.ac.ingoogle.com The reaction is typically carried out with heating to drive the equilibrium towards the alkene product. iitk.ac.inmasterorganicchemistry.com

Selective Alkylation Strategies

Alternative to dehydration, selective alkylation strategies can be envisioned for the construction of the 3,5,5-trimethylhept-3-ene carbon skeleton, although this is generally a less direct approach. One conceptual pathway involves the alkylation of a suitable organometallic reagent. For instance, a Grignard reagent or an organolithium compound derived from a smaller precursor could be reacted with an appropriate electrophile. However, achieving the precise connectivity and stereochemistry of 3,5,5-trimethylhept-3-ene through alkylation would require a multi-step synthesis with careful control over regioselectivity.

A more contemporary approach to constructing highly substituted alkenes involves transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org While not specifically documented for 3,5,5-trimethylhept-3-ene, methods like Suzuki, Negishi, or Stille coupling could theoretically be adapted. This would likely involve the synthesis of a vinyl halide or triflate precursor and its subsequent coupling with an appropriate organometallic partner. The steric hindrance around the double bond in the target molecule would be a significant challenge to overcome with these methods.

Another powerful method for forming C-C bonds is the Minisci reaction, which involves the addition of alkyl radicals to electron-deficient heterocycles. acs.org While typically applied to different substrates, the principles of radical alkylation could be conceptually applied to a precursor of 3,5,5-trimethylhept-3-ene.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of 3,5,5-trimethylhept-3-ene, particularly via the dehydration of 3,5,5-trimethylheptan-3-ol, are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Catalyst Selection and Ligand Design

For the acid-catalyzed dehydration of tertiary alcohols, the choice of catalyst is paramount. While strong Brønsted acids like H₂SO₄ are effective, they can sometimes lead to undesired side reactions, such as polymerization or the formation of isomeric alkenes through carbocation rearrangements. rsc.org Lewis acids have also been explored for alcohol dehydration. For instance, copper(II) sulfate (B86663) (CuSO₄) has been used as a catalyst for the dehydration of alcohols, often requiring relatively high temperatures. rsc.org

In the broader context of alkene synthesis, particularly for more complex molecules, the development of sophisticated catalysts with tailored ligands is a major area of research. For transition-metal-catalyzed reactions, the electronic and steric properties of ligands play a critical role in determining the catalyst's activity and selectivity. ajchem-b.com For example, in the context of synthesizing tetrasubstituted alkenes, the use of specific phosphine (B1218219) ligands can be crucial for achieving high regio- and stereocontrol. rsc.org While not directly applied to the synthesis of 3,5,5-trimethylhept-3-ene, these principles highlight the importance of catalyst design in modern organic synthesis.

The following table summarizes various catalysts used in alcohol dehydration reactions, which could be considered for optimizing the synthesis of 3,5,5-trimethylhept-3-ene.

| Catalyst | Substrate Type | Typical Conditions | Observations | Reference |

| H₂SO₄ | Tertiary Alcohols | Heat | Effective, but can cause side reactions. masterorganicchemistry.com | masterorganicchemistry.com |

| p-TsOH | Tertiary Alcohols | Heat, often in a non-polar solvent | Milder than H₂SO₄, often with better selectivity. google.com | google.com |

| CuSO₄ | Secondary & Tertiary Alcohols | High Temperature (e.g., 150 °C) | Can catalyze dehydration, with reactivity being tertiary > secondary > primary. rsc.org | rsc.org |

| Hf(OTf)₄ | Secondary Alcohols | 150 °C | Highly active for dehydration, yielding >99% conversion for 2-octanol. rsc.org | rsc.org |

| Fe(OTf)₃ | Secondary Alcohols | 165 °C | Can achieve alkene yields of 80-85%. rsc.org | rsc.org |

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters in the dehydration of alcohols. The reaction is often performed neat or in a high-boiling, non-polar solvent to facilitate the removal of water, which drives the equilibrium towards the alkene product. google.com The use of a solvent can also influence the selectivity of the reaction. For example, in some dehydration reactions, solvent effects have been observed to alter the ratio of stereoisomeric olefin products. au.dk

Temperature control is crucial for several reasons. Higher temperatures generally increase the reaction rate but can also promote side reactions and rearrangements. iitk.ac.ingoogle.com For the dehydration of tertiary butyl alcohol, a similar tertiary alcohol, temperatures between 70°C and 200°C have been reported, with higher temperatures potentially leading to dimerization. google.com Finding the optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted byproducts.

Stereoselective and Regioselective Synthesis Strategies

The synthesis of a specific isomer like 3,5,5-trimethylhept-3-ene requires control over regioselectivity. In the context of the dehydration of 3,5,5-trimethylheptan-3-ol, the formation of 3,5,5-trimethylhept-3-ene is favored by Zaitsev's rule, which predicts the formation of the more substituted alkene. masterorganicchemistry.com However, the formation of the less substituted isomer, 3,5,5-trimethylhept-2-ene, is also possible. The ratio of these products can be influenced by the reaction conditions.

For the synthesis of more complex or sterically hindered alkenes, including tetrasubstituted alkenes, advanced stereoselective and regioselective methods are often required. acs.orgnih.gov These can include:

Sequential Carbocupration and Sulfur-Lithium Exchange: A method that allows for the stereo- and regioselective formation of trisubstituted alkenyllithiums, which can then be trapped with electrophiles to yield tetrasubstituted olefins with good control over the double-bond geometry. nih.gov

Ruthenium(II)-Catalyzed C–H Alkenylation: A strategy for the regio- and stereoselective synthesis of tetrasubstituted alkenes from N-carbamoyl indoles and alkynes. ucl.ac.uk

Stannyllithiation of Diarylacetylenes: An approach where the addition of trimethylstannyllithium to a diarylacetylene occurs in a highly regioselective manner, controlled by the steric and electronic properties of the acetylene. nih.gov

While these advanced methods are not typically required for a relatively simple molecule like 3,5,5-trimethylhept-3-ene, they illustrate the breadth of strategies available for controlling the structure of highly substituted alkenes.

Advanced Synthetic Innovations for Analogues and Derivatives

The synthesis of analogues and derivatives of 3,5,5-trimethylhept-3-ene can be achieved through various advanced synthetic innovations. These methods often focus on the efficient construction of sterically hindered or functionalized alkenes.

One area of innovation is the development of new catalytic systems for alkene synthesis. For example, organolanthanide complexes have been used for the catalytic intramolecular hydroamination of hindered alkenes, allowing for the construction of heterocyclic systems containing quaternary centers. acs.org Such catalysts could potentially be adapted for intermolecular reactions to create complex analogues of 3,5,5-trimethylhept-3-ene.

Another approach involves the use of hypervalent iodine reagents for the preparation of highly sterically hindered alkenes. researchgate.net These reagents can facilitate the coupling of diazo compounds with thioketones to form episulfides, which then extrude sulfur to yield the desired alkene. This method is particularly useful for constructing overcrowded olefins.

Furthermore, the development of catalytic systems for the hydroformylation of diisobutylene to produce 3,5,5-trimethylhexanal (B1630633) demonstrates the industrial interest in compounds with a similar carbon skeleton. google.com This aldehyde could serve as a precursor for the synthesis of various derivatives of the trimethylheptane framework.

Chemical Reactivity and Reaction Mechanisms of 3,5,5 Trimethylhept 3 Ene

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of alkenes. libretexts.org An electrophile initiates the reaction by attacking the electron-rich π bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 3,5,5-trimethylhept-3-ene is a classic example of an electrophilic addition reaction that produces an alkyl halide. pressbooks.pub This reaction proceeds in two steps: protonation of the double bond to form a carbocation, followed by the nucleophilic attack of the halide ion. pressbooks.pubmasterorganicchemistry.com

The regioselectivity of this reaction is governed by Markovnikov's Rule , which states that the hydrogen atom adds to the carbon of the double bond that is bonded to more hydrogen atoms. pressbooks.pubmasterorganicchemistry.com A more modern interpretation of this rule is that the addition proceeds via the most stable carbocation intermediate. masterorganicchemistry.comyoutube.com

In the case of 3,5,5-trimethylhept-3-ene, protonation can occur at either C3 or C4:

Path A: Protonation at C4. The hydrogen atom adds to C4 (which has one hydrogen), leading to the formation of a stable tertiary (3°) carbocation at C3.

Path B: Protonation at C3. The hydrogen atom adds to C3 (which has no hydrogens), resulting in a less stable secondary (2°) carbocation at C4.

Because tertiary carbocations are significantly more stable than secondary carbocations, the reaction will proceed almost exclusively through Path A. youtube.com The subsequent attack of the halide anion (X⁻) on the C3 carbocation yields the major product, 3-halo-3,5,5-trimethylheptane . Carbocation rearrangements are generally not observed in this case, as a shift from the tertiary carbocation at C3 would lead to a less stable secondary carbocation. masterorganicchemistry.com

Reaction Summary: Hydrohalogenation of 3,5,5-Trimethylhept-3-ene

| Reagent | Intermediate | Major Product | Regioselectivity |

|---|---|---|---|

| HCl, HBr, HI | Tertiary Carbocation (at C3) | 3-Chloro-3,5,5-trimethylheptane | Markovnikov |

| 3-Bromo-3,5,5-trimethylheptane |

The addition of water across the double bond of 3,5,5-trimethylhept-3-ene can be achieved through two primary methods, which yield constitutional isomers.

Acid-Catalyzed Hydration: Similar to hydrohalogenation, the acid-catalyzed addition of water follows Markovnikov's rule. The alkene is first protonated to form the most stable carbocation (the tertiary carbocation at C3), which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion gives the Markovnikov product, 3,5,5-trimethylheptan-3-ol .

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water. libretexts.orgmasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the alkene in a concerted, syn-addition, with the boron atom adding to the less sterically hindered and less substituted carbon (C4). masterorganicchemistry.com In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com The net result is the anti-Markovnikov product, 3,5,5-trimethylheptan-4-ol .

Data Table: Hydration Methods for 3,5,5-Trimethylhept-3-ene

| Method | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 3,5,5-Trimethylheptan-3-ol | Markovnikov |

Halogenation: The reaction of 3,5,5-trimethylhept-3-ene with halogens like Br₂ or Cl₂ in an inert solvent results in the addition of two halogen atoms across the double bond to form a vicinal dihalide. chadsprep.com The mechanism involves the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). chadsprep.commasterorganicchemistry.com A halide ion then attacks one of the carbons of the cyclic intermediate in an Sₙ2-like fashion, causing the ring to open. This backside attack results in anti-addition of the two halogen atoms. chadsprep.comyoutube.com In an unsymmetrical alkene like this, the nucleophilic attack occurs preferentially at the more substituted carbon (C3), which can better sustain a partial positive charge.

Halohydrin Formation: If halogenation is performed in a reactive solvent like water, a halohydrin is formed. masterorganicchemistry.comyoutube.com After the initial formation of the halonium ion, a water molecule (acting as the nucleophile) attacks the more substituted carbon (C3). masterorganicchemistry.comyoutube.com Subsequent deprotonation yields a product with a halogen on one carbon and a hydroxyl group on the adjacent carbon. The result is the anti-addition of -X and -OH. For 3,5,5-trimethylhept-3-ene, the reaction with Br₂/H₂O yields 4-bromo-3,5,5-trimethylheptan-3-ol . This outcome is considered to follow Markovnikov-type regioselectivity, as the electrophilic halogen adds to the less substituted carbon (C4). chadsprep.comyoutube.com

Many of the addition reactions to 3,5,5-trimethylhept-3-ene can generate new stereocenters, making the stereochemical course of the reaction significant. The starting alkene can exist as (E) and (Z) stereoisomers.

Reactions via Carbocations (Hydrohalogenation, Acid-Catalyzed Hydration): These reactions proceed through a planar carbocation intermediate. The subsequent nucleophilic attack can occur from either face of the plane. The reaction of 3,5,5-trimethylhept-3-ene yields a product with a new stereocenter at C3. This lack of stereoselectivity results in the formation of a racemic mixture of (R)- and (S)-enantiomers. masterorganicchemistry.com

Reactions with Concerted or Cyclic Intermediates:

Hydroboration-Oxidation: This reaction is stereospecific, involving syn-addition of the H and OH groups across the double bond. masterorganicchemistry.comlibretexts.org Starting with a specific stereoisomer of the alkene (e.g., (E)-3,5,5-trimethylhept-3-ene) will produce a specific pair of enantiomers (syn-addition products) where the H on C3 and the OH on C4 are on the same side of the original double bond.

Halogenation and Halohydrin Formation: These reactions are also stereospecific, proceeding via anti-addition . chadsprep.commasterorganicchemistry.com The addition of Br₂ to (E)-3,5,5-trimethylhept-3-ene would yield one pair of enantiomers (the threo diastereomer), while addition to the (Z)-isomer would yield a different pair of enantiomers (the erythro diastereomer).

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While less common for simple alkenes compared to conjugated systems, they are theoretically possible.

The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne). researchgate.net As an alkene, 3,5,5-trimethylhept-3-ene can act as a dienophile. The alkyl groups on the double bond make it electron-rich, which would favor reactions with electron-poor dienes.

However, the significant steric hindrance around the double bond, particularly at the C3 position (substituted with both a methyl and an ethyl group) and the bulky 1,1-dimethylpropyl group attached to C4, poses a major challenge. Steric hindrance can dramatically decrease the rate of a Diels-Alder reaction or prevent it entirely. While theoretically possible, the participation of 3,5,5-trimethylhept-3-ene in Diels-Alder reactions would be expected to be very slow and inefficient compared to less sterically hindered alkenes. No specific research findings on the Diels-Alder reactivity of this particular compound are readily available, and its utility as a dienophile is predicted to be low.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,5,5-Trimethylhept-3-ene |

| (E)-3,5,5-trimethylhept-3-ene |

| (Z)-3,5,5-trimethylhept-3-ene |

| 3-Chloro-3,5,5-trimethylheptane |

| 3-Bromo-3,5,5-trimethylheptane |

| 3-Iodo-3,5,5-trimethylheptane |

| 3,5,5-Trimethylheptan-3-ol |

| 3,5,5-Trimethylheptan-4-ol |

| 4-Bromo-3,5,5-trimethylheptan-3-ol |

| Borane |

| Hydrogen Peroxide |

| Hydrogen Chloride |

Oxidation Reactions

The trisubstituted nature and the steric hindrance around the double bond of 3,5,5-trimethylhept-3-ene significantly influence its reactivity towards oxidation. The electron-donating alkyl groups enhance the nucleophilicity of the double bond, making it susceptible to attack by electrophilic oxidizing agents. However, the bulky tert-butyl group at the C5 position can sterically hinder the approach of reagents.

Epoxidation and Dihydroxylation

Epoxidation: The reaction of 3,5,5-trimethylhept-3-ene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 3,4-epoxy-3,5,5-trimethylheptane. This reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. Due to the steric bulk of the tert-butyl group, the peroxy acid is likely to approach the double bond from the less hindered face, leading to a diastereoselective epoxidation. The rate of epoxidation is generally increased by electron-donating groups on the alkene, a characteristic feature of 3,5,5-trimethylhept-3-ene.

Dihydroxylation: The syn-dihydroxylation of 3,5,5-trimethylhept-3-ene can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions are expected to produce 3,5,5-trimethylheptane-3,4-diol with the two hydroxyl groups on the same side of the original double bond. The reaction with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then cleaved to give the diol. libretexts.orgvulcanchem.com Similar to epoxidation, the approach of the bulky OsO₄ reagent would be influenced by the steric hindrance of the substituents, potentially leading to a preferred stereoisomer. While effective, the high cost and toxicity of OsO₄ often lead to the use of catalytic amounts in conjunction with a co-oxidant. libretexts.org

Anti-dihydroxylation can be accomplished by the acid-catalyzed hydrolysis of the corresponding epoxide. This two-step process would yield the trans-diol, a stereoisomer of the product obtained from syn-dihydroxylation.

Interactive Data Table: Expected Products of Epoxidation and Dihydroxylation

| Reaction | Reagent(s) | Expected Major Product | Stereochemistry |

| Epoxidation | m-CPBA | 3,4-Epoxy-3,5,5-trimethylheptane | Diastereoselective |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 3,5,5-Trimethylheptane-3,4-diol | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3,5,5-Trimethylheptane-3,4-diol | Anti-addition |

Oxidative Cleavage

The double bond of 3,5,5-trimethylhept-3-ene is susceptible to cleavage by strong oxidizing agents like ozone (O₃) or hot, acidic potassium permanganate (KMnO₄). libretexts.org

Ozonolysis: The reaction with ozone, followed by a reductive workup (e.g., with dimethyl sulfide, DMS), is expected to cleave the double bond and yield two carbonyl compounds. acs.org Specifically, the ozonolysis of 3,5,5-trimethylhept-3-ene would produce butan-2-one and 2,2-dimethylpentan-3-one. The mechanism involves the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The subsequent workup cleaves this ozonide to the final ketone products.

If an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) is used after ozonolysis, any aldehyde products would be oxidized to carboxylic acids. However, since the ozonolysis of 3,5,5-trimethylhept-3-ene yields two ketones, the products would be the same under both reductive and oxidative workup conditions.

Oxidation with Hot KMnO₄: Treatment with hot, acidic, or basic potassium permanganate will also cleave the double bond. Under these vigorous conditions, the initially formed ketones are resistant to further oxidation, so the expected products would again be butan-2-one and 2,2-dimethylpentan-3-one.

Interactive Data Table: Expected Products of Oxidative Cleavage

| Reaction | Reagent(s) | Expected Products |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S | Butan-2-one and 2,2-Dimethylpentan-3-one |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Butan-2-one and 2,2-Dimethylpentan-3-one |

| Hot KMnO₄ Oxidation | KMnO₄, H⁺/Δ or OH⁻/Δ | Butan-2-one and 2,2-Dimethylpentan-3-one |

Isomerization Studies

Configurational Isomerization (E/Z Isomerism)

3,5,5-Trimethylhept-3-ene exists as two geometric isomers, (E)-3,5,5-trimethylhept-3-ene and (Z)-3,5,5-trimethylhept-3-ene. The interconversion between these isomers, known as E/Z isomerization, can occur under certain conditions, typically involving heat or a catalyst (acidic, basic, or metallic). For trisubstituted alkenes, the (E)-isomer, where the larger groups on each carbon of the double bond are on opposite sides, is generally more stable due to reduced steric strain. khanacademy.org However, the energy difference between the E and Z isomers of highly substituted alkenes can be small. nih.gov

The mechanism of isomerization can involve the temporary formation of a carbocation intermediate upon protonation of the double bond in the presence of an acid. Rotation around the now single C-C bond, followed by deprotonation, can lead to the formation of the other isomer. Photocatalysis is another method used to achieve E/Z isomerization. nih.gov

Skeletal Rearrangements and Positional Isomerization

Under strongly acidic conditions, 3,5,5-trimethylhept-3-ene can undergo skeletal rearrangements and positional isomerization. These reactions are driven by the formation of a more stable carbocation intermediate.

Positional Isomerization: Protonation of the C3-C4 double bond can lead to a tertiary carbocation at either C3 or C4. A subsequent 1,2-hydride shift from an adjacent carbon can move the positive charge, and deprotonation at a different position will result in a positional isomer of the alkene. For instance, a hydride shift could lead to the formation of an alkene with the double bond at the C2-C3 or C4-C5 position. The distribution of isomers will depend on the relative stabilities of the possible alkene products, with more substituted alkenes generally being more thermodynamically stable. khanacademy.org

Skeletal Rearrangements: The formation of a carbocation intermediate also opens the possibility of more complex skeletal rearrangements, such as alkyl shifts. For example, protonation at C4 to form a tertiary carbocation at C3 could be followed by a methyl shift from the adjacent quaternary C5 center. This would result in a rearranged carbocation, which upon deprotonation would yield a different constitutional isomer of the alkene. Such rearrangements are common in acid-catalyzed reactions of branched alkenes and are driven by the formation of a more stable carbocation or the relief of steric strain.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In an electron ionization (EI) mass spectrum of 3,5,5-trimethylhept-3-ene, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 140.27 g/mol . The fragmentation of the molecular ion is expected to occur primarily through pathways that lead to stable carbocations.

A common fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of a bond adjacent to the double bond. For 3,5,5-trimethylhept-3-ene, this could result in the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃), leading to fragment ions at m/z 111 and 97, respectively. The loss of a tert-butyl radical (•C(CH₃)₃) from the C5 position would also be a favorable fragmentation, resulting in a significant peak at m/z 83.

Predicted Mass Spectrometry Fragmentation Data for 3,5,5-Trimethylhept-3-ene

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 140 | [C₁₀H₂₀]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 83 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical (allylic cleavage) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

This interactive table provides predicted mass spectrometry fragmentation data. Actual experimental values and relative intensities may vary.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For 3,5,5-trimethylhept-3-ene, HRMS would confirm the molecular formula as C₁₀H₂₀ by distinguishing its exact mass (140.1565) from other possible combinations of atoms that might have the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for the elucidation of a molecule's structure.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of 3,5,5-Trimethylhept-3-ene is characterized by absorptions arising from its alkane and alkene components. The primary functional groups are the C-H bonds of the alkyl groups and the C=C double bond of the alkene, along with its associated vinylic C-H bond.

The alkane portions of the molecule give rise to strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹. libretexts.org These absorptions are due to the methyl (CH₃) and ethyl (CH₂CH₃) substituents. Additionally, characteristic bending vibrations for these groups, such as scissoring and rocking, are expected in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com

The alkene group provides several key diagnostic peaks. The stretching vibration of the trisubstituted carbon-carbon double bond (C=C) is expected to appear in the range of 1660-1680 cm⁻¹. spectroscopyonline.com The presence of a vinylic hydrogen atom gives rise to a =C-H stretching absorption between 3000 and 3100 cm⁻¹. orgchemboulder.com This peak is typically of moderate intensity and appears at a slightly higher frequency than the alkyl C-H stretches.

Furthermore, the out-of-plane bending (wagging) vibration of the vinylic C-H bond is a valuable indicator of the substitution pattern of the alkene. For a trisubstituted alkene, this absorption is generally found in the 800-840 cm⁻¹ region. quimicaorganica.org

A summary of the expected characteristic IR absorption bands for 3,5,5-Trimethylhept-3-ene is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850-2960 | Strong |

| =C-H Stretch | Alkene | 3000-3100 | Medium |

| C=C Stretch | Trisubstituted Alkene | 1660-1680 | Medium |

| C-H Bend (out-of-plane) | Trisubstituted Alkene | 800-840 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum.

Electronic Transitions and Conjugation Effects

The principal electronic transition observed in alkenes is the promotion of an electron from the highest occupied molecular orbital (HOMO), which is the π bonding orbital, to the lowest unoccupied molecular orbital (LUMO), the π* antibonding orbital. This is referred to as a π → π* transition.

For an isolated, non-conjugated alkene like 3,5,5-Trimethylhept-3-ene, this transition requires a significant amount of energy, and therefore, the absorption occurs at a relatively short wavelength in the far UV region, typically below 200 nm. docbrown.infomasterorganicchemistry.com For instance, ethene has a λmax of approximately 162-170 nm. docbrown.infomasterorganicchemistry.com

Conjugation, which is the presence of alternating single and double bonds, significantly lowers the energy gap between the HOMO and LUMO. pressbooks.publibretexts.org This results in a bathochromic shift (a shift to longer wavelengths) of the λmax. As the extent of conjugation increases, the λmax value increases. libretexts.orglibretexts.org Since 3,5,5-Trimethylhept-3-ene contains an isolated double bond, it is not a conjugated system. Therefore, its λmax is expected to be in the far UV region, and it would appear colorless as it does not absorb light in the visible spectrum. docbrown.info

| Compound Type | Electronic Transition | Expected λmax (nm) |

| Non-conjugated Alkene | π → π* | < 200 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. libretexts.org These methods use the principles of quantum mechanics to model molecular structures, energies, and properties. libretexts.org For a molecule like 3,5,5-trimethylhept-3-ene, these calculations can provide a wealth of information without the need for empirical data. libretexts.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. maricopa.edu For a flexible molecule like 3,5,5-trimethylhept-3-ene, which has several single bonds around which rotation can occur, a variety of conformations exist. maricopa.edu Conformational analysis is the systematic study of these different arrangements and their corresponding energies. lumenlearning.com

The stability of different conformers is influenced by steric hindrance, where bulky groups repel each other, increasing the molecule's potential energy. lumenlearning.com In 3,5,5-trimethylhept-3-ene, the presence of a tert-butyl group at position 5 and methyl groups at positions 3 and 5 introduces significant steric bulk. The most stable conformation will be the one that minimizes the repulsive interactions between these alkyl groups. lumenlearning.com For instance, rotation around the C4-C5 bond would be significantly influenced by the large tert-butyl group. The principles of "Big-Big is Bad" suggest that conformations where large groups are eclipsed are highly destabilizing. lumenlearning.com

| Parameter | Typical Value | Notes |

|---|---|---|

| C=C Bond Length | ~1.34 Å | Slightly longer than in less substituted alkenes due to hyperconjugation and steric effects. |

| C-C Single Bond Length (sp2-sp3) | ~1.51 Å | Typical for a single bond adjacent to a double bond. |

| C-C-C Bond Angle (around sp2 carbon) | ~122-125° | Deviations from the ideal 120° are due to the steric bulk of the alkyl substituents. |

| Dihedral Angle (defining E/Z isomerism) | ~180° (for E) or ~0° (for Z) | 3,5,5-Trimethylhept-3-ene is a trisubstituted alkene, and its geometry around the double bond is designated as E or Z based on the Cahn-Ingold-Prelog priority rules. libretexts.org |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule describes the distribution and energy of its electrons. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's reactivity.

For an alkene like 3,5,5-trimethylhept-3-ene, the HOMO is typically the π orbital of the C=C double bond, which acts as an electron donor in chemical reactions. The LUMO is the corresponding π* antibonding orbital, which can accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of alkyl groups, which are electron-donating, tends to raise the energy of the HOMO, making the alkene more nucleophilic and reactive towards electrophiles.

| Orbital | Typical Energy Range (eV) | Significance |

|---|---|---|

| HOMO | -9.0 to -8.5 eV | Associated with the π-electrons of the double bond; crucial for electrophilic attack. |

| LUMO | +0.5 to +1.5 eV | Associated with the π* antibonding orbital; important for nucleophilic attack. |

| HOMO-LUMO Gap | 9.0 to 10.0 eV | Indicates the molecule's excitability and chemical reactivity. |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of molecules. numberanalytics.comnih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.gov Computational methods can predict ¹H and ¹³C NMR spectra. nmrdb.orgrsc.org For 3,5,5-trimethylhept-3-ene, distinct signals would be expected for the different methyl, methylene, and methine protons and carbons. The chemical shift of the vinylic proton on C4 would be particularly characteristic.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. numberanalytics.comgithub.io The C=C stretching vibration in alkenes typically appears in the 1630-1670 cm⁻¹ region. lmu.edu For a trisubstituted alkene like 3,5,5-trimethylhept-3-ene, this peak is expected to be relatively weak and fall in the lower end of this range, around 1660-1670 cm⁻¹. lmu.eduspectroscopyonline.com The stretching and bending vibrations of the vinylic C-H bond are also characteristic, with the =C-H stretch appearing above 3000 cm⁻¹. lmu.edu

| Spectroscopy | Feature | Predicted Region |

|---|---|---|

| ¹H NMR | Vinylic Proton (on C4) | ~5.0-5.5 ppm |

| Alkyl Protons | ~0.9-2.2 ppm | |

| ¹³C NMR | Vinylic Carbons (C3, C4) | ~120-140 ppm |

| Alkyl Carbons | ~10-40 ppm | |

| IR | C=C Stretch | ~1665 cm⁻¹ |

| =C-H Stretch | ~3020 cm⁻¹ |

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time. numberanalytics.com

Conformational Dynamics and Intermolecular Interactions

An MD simulation of 3,5,5-trimethylhept-3-ene in a nonpolar solvent would reveal its conformational dynamics. aip.orgresearchgate.net The molecule would be seen to rapidly interconvert between different staggered conformations, with the more stable, lower-energy conformations being populated more frequently. maricopa.edu The simulation would also illustrate the nature of intermolecular interactions, which for a nonpolar molecule like this would be dominated by van der Waals forces. aip.org In a solution, the flexible alkyl chains would be in constant motion, and the molecule as a whole would undergo rotational and translational diffusion. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org For an alkene, a common reaction is electrophilic addition to the double bond. rutgers.edu

Transition State Characterization and Activation Energies

A comprehensive search of scientific databases and academic literature did not yield any specific studies focused on the transition state characterization or the calculation of activation energies for reactions involving 3,5,5-trimethylhept-3-ene. Such studies are crucial for understanding reaction mechanisms and rates. Typically, these investigations would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This would allow for the identification of transition state geometries and the determination of the energy barriers (activation energies) for processes like electrophilic additions, oxidations, or rearrangements. The absence of such data for 3,5,5-trimethylhept-3-ene means that the energetic profiles of its reactions have not been computationally elucidated.

Selectivity Prediction (Regio-, Stereo-)

Similarly, there is a lack of published research on the computational prediction of regioselectivity and stereoselectivity in reactions of 3,5,5-trimethylhept-3-ene. For an unsymmetrical alkene like 3,5,5-trimethylhept-3-ene, reactions such as hydroboration-oxidation or electrophilic addition of hydrogen halides would be expected to exhibit regioselectivity. Computational models are powerful tools for predicting which constitutional isomer (regioisomer) will be the major product by calculating the energies of the possible transition states.

Furthermore, reactions at the double bond could potentially create new stereocenters, leading to questions of stereoselectivity. Theoretical studies would be invaluable in predicting the preferred stereochemical outcome (e.g., syn or anti addition). Without specific computational studies, any discussion of the selectivity of this compound remains purely speculative and based on general chemical principles rather than specific, calculated data.

The lack of dedicated theoretical and computational research on 3,5,5-trimethylhept-3-ene presents an open area for future investigation. Such studies would be valuable in completing the chemical profile of this compound and providing a deeper understanding of its reactivity.

Environmental Distribution and Degradation Pathways

Occurrence and Fate in Natural Environments

Biotransformation and Biodegradation Studies

The microbial breakdown of hydrocarbons is a critical process for their removal from the environment. While studies focusing specifically on 3,5,5-Trimethylhept-3-ene are scarce, research on related compounds provides significant insight.

Microbial degradation of alkenes is a known metabolic process in diverse environments. nih.govresearchgate.net Generally, the rate of hydrocarbon biodegradation decreases in the order of n-alkanes, followed by branched alkanes, and then low molecular weight aromatics. mdpi.com The significant branching in the structure of 3,5,5-trimethylhept-3-ene, particularly the quaternary carbon at position 5, is expected to present steric hindrance to microbial enzymes, likely making it more recalcitrant to degradation compared to linear alkenes. ufs.ac.za

For terminal alkenes, a common degradation pathway involves the oxidation of the double bond by a monooxygenase to form an epoxide, which is then hydrolyzed to a diol. The primary alcohol is subsequently oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway to be sequentially broken down into smaller units that enter central metabolism. mdpi.com

In anaerobic environments, some bacteria, like Desulfatibacillum aliphaticivorans, can metabolize 1-alkenes. nih.gov The proposed pathways for anaerobic 1-alkene metabolism include oxidation of the terminal double bond and subterminal addition of carbon units at both ends of the molecule. nih.gov However, it is important to note that these pathways have been studied for linear alkenes and their applicability to highly branched internal alkenes like 3,5,5-trimethylhept-3-ene is uncertain.

The initial step in the aerobic catabolism of alkenes is typically catalyzed by oxygenase enzymes. nih.gov These enzymes activate molecular oxygen and incorporate it into the hydrocarbon substrate. aatbio.com

Key enzyme systems involved in alkene catabolism include:

Cytochrome P450-dependent monooxygenases: These enzymes are known to metabolize olefinic hydrocarbons by epoxidizing the double bond. nih.gov This is a common initial step in the degradation of a wide range of hydrocarbons.

Heme and Nonheme Oxygenases: These iron-cofactor-dependent enzymes can catalyze the oxidative cleavage of C=C double bonds. nih.gov While this is a primary activity for some oxygenases, it can be a secondary, promiscuous activity for others. nih.gov

Alkane Hydroxylases: Although primarily for alkanes, some of these enzymes exhibit activity towards alkenes. They introduce a hydroxyl group, which is the first step in the oxidation pathway.

The efficiency of these enzymes is highly dependent on the substrate's structure. The steric bulk around the double bond and the branching of 3,5,5-trimethylhept-3-ene likely influence which enzymes can act upon it and at what rate.

Photochemical Degradation Processes

As a volatile organic compound (VOC) in the atmosphere, 3,5,5-Trimethylhept-3-ene is subject to photochemical degradation. nih.govacs.orgresearchgate.net These reactions are triggered by sunlight and are central to the chemical transformations occurring in the troposphere. nih.govacs.orgresearchgate.netnih.gov

The photochemistry of alkenes can involve several processes upon light irradiation:

Direct Photolysis: The absorption of a photon can excite the molecule to a higher energy state. Simple alkenes typically absorb light at wavelengths below 200 nm. columbia.edu This can lead to the breaking of the π-bond, allowing for rotation around the sigma bond and resulting in cis-trans isomerization. youtube.com

Reaction with Hydroxyl Radicals (•OH): This is a major degradation pathway for most VOCs in the troposphere. The •OH radical can add across the double bond, initiating a chain of oxidation reactions that break down the parent molecule into smaller, often more oxygenated, compounds like aldehydes, ketones, and carboxylic acids.

Reaction with Ozone (O3): Ozonolysis involves the reaction of ozone with the alkene double bond to form a primary ozonide, which then decomposes into carbonyl compounds and a Criegee intermediate. This is another significant removal process for alkenes in the atmosphere.

Reaction with Nitrate (B79036) Radicals (•NO3): During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant for alkenes.

Sorption and Volatilization Dynamics in Environmental Matrices

The partitioning of 3,5,5-Trimethylhept-3-ene between gas, liquid, and solid phases is a key determinant of its environmental transport and availability for degradation.

Sorption: As a nonpolar organic compound, its sorption in soil and sediment will be primarily to organic matter. enviro.wiki This process is often described as absorption, where the molecule diffuses into the organic matrix. enviro.wiki The extent of sorption is influenced by the organic carbon content of the solid phase and the compound's hydrophobicity. Studies on various VOCs show that sorption can also occur on plant surfaces, providing a pathway for accumulation in vegetation. acs.org The interaction between the VOC and the sorbent surface can be physical, driven by van der Waals forces, or chemical. nih.gov

Volatilization: The tendency of a chemical to move from water to air is described by its Henry's Law constant. copernicus.org While the specific constant for 3,5,5-trimethylhept-3-ene is not available, data for other C10H20 isomers can provide an estimate of its volatility. Higher temperatures decrease the amount of VOCs adsorbed to surfaces, promoting volatilization. nih.govacs.org

Table 1: Physicochemical Properties and Environmental Partitioning Indicators for 3,5,5-Trimethylhept-3-ene and Related Compounds Data for 3,5,5-Trimethylhept-3-ene is limited; values for related compounds are provided for context.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Henry's Law Constant (mol m⁻³ Pa⁻¹) | Reference |

|---|---|---|---|---|

| 3,5,5-Trimethylhept-3-ene | C10H20 | 140.27 | Not Available | epa.govnist.gov |

| 1-Decene | C10H20 | 140.27 | 3.7 x 10⁻⁶ | copernicus.org |

| 2,4,4-Trimethyl-1-pentene | C8H16 | 112.22 | 1.3 x 10⁻⁵ | copernicus.org |

| 2,4,4-Trimethyl-2-pentene | C8H16 | 112.22 | 1.1 x 10⁻⁵ | copernicus.org |

Industrial and Research Applications General Chemical Relevance

Role as a Synthetic Intermediate in Organic Synthesis

Highly branched alkenes, such as 3,5,5-trimethylhept-3-ene, are products of key industrial processes like olefin oligomerization and can serve as valuable intermediates for the synthesis of more complex molecules. The industrial production of these alkenes often involves the catalytic oligomerization of lighter olefins like butenes. mdpi.com For instance, the trimerization of isobutene yields C12 alkenes (triisobutenes), a category that includes isomers of trimethylheptene. ionike.com

These branched C12 alkenes are not typically end-products but are rather starting materials for other functionalized chemicals. Research has shown that triisobutenes are considered ideal starting materials for producing neo-acids through carboxylation with carbon dioxide. ionike.com These neo-acids are important in the manufacture of certain polymers, resins, and paint driers.

The reactivity of the trisubstituted double bond in 3,5,5-trimethylhept-3-ene makes it a target for various addition reactions. Modern synthetic methods, such as the three-component amino etherification of alkenes, have demonstrated success with sterically hindered, trisubstituted alkenes. acs.org This highlights a potential, if specialized, pathway where molecules with this structure could be used to build complex molecular architectures containing amino and ether functional groups. acs.org The general mechanism for such transformations involves the electrophilic activation of the alkene followed by the addition of nucleophiles, a foundational concept in organic synthesis.

Potential in Polymer Chemistry and Materials Science

The role of alkenes in polymer science is fundamental, primarily through addition polymerization where the carbon-carbon double bond is opened to form long polymer chains. tutorchase.com However, the structure of an alkene monomer significantly influences its ability to polymerize and the properties of the resulting polymer.

3,5,5-Trimethylhept-3-ene is a sterically hindered, trisubstituted alkene. This high degree of substitution and branching around the double bond presents significant challenges for conventional polymerization methods.

Radical Polymerization: This method is effective for less substituted alkenes like ethene but is generally not successful for highly branched alkenes such as propene and 2-methylpropene (isobutylene). libretexts.org The steric bulk around the double bond in 3,5,5-trimethylhept-3-ene would likewise inhibit the chain propagation step.

Cationic Polymerization: This method is more suitable for alkenes that can form stable carbocation intermediates. Isobutylene, for instance, polymerizes well under cationic conditions to form polyisobutylene. libretexts.org While 3,5,5-trimethylhept-3-ene could theoretically undergo cationic polymerization, its significant steric hindrance may lead to slow reaction rates and the formation of low molecular weight oligomers rather than high polymers.

Coordination Polymerization: Catalysts like Ziegler-Natta systems are highly sensitive to the steric environment of the alkene. The regular, ordered structures (isotactic or syndiotactic) required for high-strength polymers are difficult to achieve with irregularly shaped, bulky monomers. libretexts.org The random orientation of side chains in polymers made from such monomers typically results in amorphous, softer materials with limited practical use. libretexts.org

The table below summarizes the general suitability of different alkene types for various polymerization methods, illustrating the challenges posed by structures like 3,5,5-trimethylhept-3-ene.

| Alkene Type | Example | Suitability for Radical Polymerization | Suitability for Cationic Polymerization | Suitability for Ziegler-Natta | Typical Polymer Product |

| Unsubstituted | Ethene | High | Low | High | High-density, crystalline polymer |

| Monosubstituted | Propene | Low | Moderate | High | Crystalline (isotactic) polymer |

| 1,1-Disubstituted | Isobutylene | Low | High | Low | Amorphous, tacky polymer |

| Trisubstituted | 3,5,5-Trimethylhept-3-ene | Very Low | Possible, but may favor oligomers | Very Low | Likely limited to oligomers |

Due to these factors, the direct potential of 3,5,5-trimethylhept-3-ene as a monomer in high polymer production is limited. Its relevance in materials science is more likely to be as a precursor to other molecules, such as functional additives, plasticizers, or resins, rather than as a primary building block for polymer chains.

Contributions to Fuel Chemistry and Hydrocarbon Science

The most significant area of relevance for highly branched higher alkenes is in fuel chemistry. The oligomerization of light olefins, such as butene, is a cornerstone of refinery operations designed to produce high-octane gasoline components. mdpi.comrsc.org The products of these processes are complex mixtures of branched alkenes, including octenes (dimers), dodecenes (trimers), and other oligomers. mdpi.com

3,5,5-Trimethylhept-3-ene, as a C10 alkene, fits within this spectrum of molecules. The key characteristics of these compounds in fuel science are:

High Octane (B31449) Rating: Branching in hydrocarbon chains is a critical factor for increasing the octane number of gasoline, which measures its resistance to knocking or premature detonation. The hydrogenation of branched alkenes like isooctenes (from dimerization) and C12 alkenes (from trimerization) yields their corresponding alkanes (isooctane, isododecane), which are valuable high-octane blending components. rsc.orgacademie-sciences.fr

Gasoline and Jet Fuel Components: The C8-C16 range of hydrocarbons is a primary component of gasoline and jet fuel. The controlled oligomerization of butenes is a strategic way to convert low-value C4 gases into more valuable liquid fuels. mdpi.com Molecules like 3,5,5-trimethylhept-3-ene represent the types of structures present in these fuel fractions.

The table below shows the octane ratings of several hydrocarbons, illustrating the benefit of branching.

| Compound | Formula | Structure | Research Octane Number (RON) |

| n-Heptane | C₇H₁₆ | Straight-chain | 0 |

| Isooctane (2,2,4-Trimethylpentane) | C₈H₁₈ | Highly Branched | 100 |

| 1-Octene | C₈H₁₆ | Straight-chain Alkene | ~75 |

| Diisobutylene (mixture of isooctenes) | C₈H₁₆ | Branched Alkenes | ~100 |

Although 3,5,5-trimethylhept-3-ene itself is just one of many isomers, its molecular structure embodies the principles used to create high-performance fuels from simpler building blocks in the petrochemical industry.

Applications in Specialized Chemical Formulations and Processes

Beyond major industrial processes, the unique structure of highly branched alkenes lends them to specialized applications. While specific data on 3,5,5-trimethylhept-3-ene is scarce, the reactivity of its structural class (triisobutenes) points to potential uses.

For example, triisobutenes can be converted into other specialty chemicals, such as epoxides. ionike.com The epoxidation of the double bond would introduce a reactive oxirane ring, creating an intermediate useful for producing surfactants, lubricants, and resins.

Furthermore, the general class of C9-C12 oligomers finds use as solvents in certain chemical reactions or as components in formulations for lubricants and hydraulic fluids, where their specific physical properties (like viscosity and boiling point) can be advantageous. The formation of byproducts during alkylation and oligomerization processes, which can include a wide range of C9-C12 hydrocarbons, has been studied extensively, indicating the prevalence of these molecules within complex industrial streams. rsc.org

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3,5,5-trimethylhept-3-ene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves acid-catalyzed dehydration of tertiary alcohols or Wittig-like olefination. Key challenges include controlling regioselectivity and minimizing carbocation rearrangements. Optimizing reaction temperature (e.g., 80–100°C for dehydration) and using sterically hindered bases (e.g., LDA) can suppress side reactions. Monitor progress via GC-MS to track alkene formation and purity .

Q. How can spectroscopic techniques (NMR, IR) unambiguously confirm the structure of 3,5,5-trimethylhept-3-ene?

- Methodological Answer :

- ¹H NMR : Look for a triplet (~5.3 ppm) integrating for two protons (C3 alkene protons), split by coupling with adjacent CH groups. Branching at C5 and C7 results in complex splitting patterns for methyl groups (δ 0.8–1.2 ppm).

- ¹³C NMR : The sp² carbons (C3 and C4) resonate at ~115–125 ppm, while quaternary carbons (C5, C5', C7) appear at 25–35 ppm.

- IR : C=C stretching at ~1640–1680 cm⁻¹ and absence of OH/NH bands confirm alkene formation .

Q. What computational methods are suitable for predicting the stability and isomerization pathways of 3,5,5-trimethylhept-3-ene?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can calculate thermodynamic stability and transition states for [1,2]-hydride shifts. Compare Gibbs free energy (ΔG) of possible isomers to identify dominant conformers. Use QTAIM analysis to evaluate electron density at critical points in the alkene region .

Advanced Research Questions

Q. How can contradictory data in stereochemical assignments of 3,5,5-trimethylhept-3-ene derivatives be resolved?

- Methodological Answer : Contradictions often arise from overlapping signals in NMR or misassignment of E/Z isomers. Strategies include:

- NOESY NMR : Detect spatial proximity between methyl groups and alkene protons to confirm geometry.

- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via chiral center-induced asymmetry in IR spectra.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What statistical approaches are recommended for analyzing reproducibility issues in catalytic hydrogenation studies of 3,5,5-trimethylhept-3-ene?

- Methodological Answer : Use ANOVA to compare yields across replicate experiments under identical conditions (e.g., 10% Pd/C, 1 atm H₂). Apply Tukey’s HSD post-hoc test to identify outliers. For time-dependent studies, linear mixed-effects models account for batch variability. Report confidence intervals (95%) for turnover frequencies (TOF) .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate mechanistic pathways in the oxidation of 3,5,5-trimethylhept-3-ene?

- Methodological Answer :

- ²H Labeling : Introduce deuterium at C3 or C5 to track hydrogen abstraction during epoxidation (e.g., using mCPBA). Analyze kinetic isotope effects (KIE) via GC-MS.

- ¹³C Labeling : Label the alkene carbons to trace carbon skeleton rearrangement in ozonolysis products. Use 2D NMR (HSQC) to map isotopic incorporation .

Experimental Design & Data Interpretation

Q. What controls are essential in kinetic studies of 3,5,5-trimethylhept-3-ene polymerization?

- Methodological Answer : Include:

- Blank reactions (no initiator) to rule out thermal polymerization.

- Internal standards (e.g., anthracene) for GC-MS quantification.

- Oxygen-free conditions (argon purge) to prevent radical quenching. Monitor molecular weight distributions via GPC and correlate with reaction time .

Q. How should researchers address discrepancies between experimental and computational bond dissociation energies (BDE) for 3,5,5-trimethylhept-3-ene?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis set size, solvation models). Validate experimental BDE via photoacoustic calorimetry or electron paramagnetic resonance (EPR) for radical stability. Cross-reference with NIST thermochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.